Cas no 868967-22-0 (2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[[3-(2-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-
- 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- AKOS024612677
- F1835-0132
- 868967-22-0
- SR-01000016293-1
- SR-01000016293
- SCHEMBL15365297
- 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
-
- Inchi: 1S/C12H10N6OS/c13-9(19)7-20-11-5-4-10-15-16-12(18(10)17-11)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19)
- InChI Key: AZKVOEGUIZGGRX-UHFFFAOYSA-N
- SMILES: C(N)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1
Computed Properties
- Exact Mass: 286.06368014g/mol
- Monoisotopic Mass: 286.06368014g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Density: 1.60±0.1 g/cm3(Predicted)
- pka: 14.92±0.40(Predicted)
2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0132-4mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-5mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-2μmol |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-10μmol |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-25mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-5μmol |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-15mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-20mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-1mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1835-0132-3mg |
2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
Professional Introduction to Compound with CAS No. 868967-22-0 and Product Name: 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
The compound with the CAS number 868967-22-0 and the product name 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural complexity of this molecule, featuring multiple fused rings and functional groups, makes it a promising candidate for further investigation in various therapeutic areas.
One of the most striking features of 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is its intricate heterocyclic core, which consists of a pyridine ring linked to a triazolotriazine ring system. This arrangement not only contributes to the molecule's stability but also enhances its ability to interact with biological targets. The presence of a sulfur atom in the structure further increases its potential for biological activity by enabling various chemical reactions that are not possible with simpler molecules.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of new drugs. These compounds often exhibit high binding affinity and selectivity towards specific biological targets, making them ideal candidates for therapeutic applications. The pyridin-2-yl moiety in 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is particularly noteworthy, as pyridine derivatives are known for their ability to modulate enzyme activity and receptor binding. This feature has been extensively studied in the context of developing drugs for neurological disorders, inflammation, and infectious diseases.
The 1,2,4triazolo4,3-bpyridazin ring system is another critical component of this compound that contributes to its unique chemical properties. This system has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfanyl group attached to the triazolotriazine ring further enhances the compound's reactivity and potential for further derivatization. This allows researchers to modify the molecule in various ways to optimize its biological activity and pharmacokinetic properties.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes involved in disease pathways. One such enzyme is cyclin-dependent kinase 5 (CDK5), which plays a crucial role in neuronal development and has been implicated in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds containing the 1,2,4triazolo4,3-bpyridazin scaffold can effectively inhibit CDK5 activity. The compound 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide, with its unique structural features, may represent a promising lead compound for further development as a CDK5 inhibitor.
Another area where this compound shows promise is in the treatment of inflammation-related diseases. Chronic inflammation is a key factor in many pathological conditions, including autoimmune diseases and cardiovascular disorders. Researchers have identified several inflammatory enzymes that can be targeted with small-molecule inhibitors. The sulfanyl group in 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide suggests that it may have the ability to modulate inflammatory pathways by interacting with these enzymes. This has led to interest in exploring its potential as an anti-inflammatory agent.
The synthesis of complex heterocyclic compounds like 2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a challenging but rewarding endeavor. Advanced synthetic techniques have been developed over the years to facilitate the construction of such molecules efficiently and with high yield. These techniques include transition-metal-catalyzed reactions such as palladium-catalyzed cross-coupling reactions and copper-catalyzed sulfonylation reactions. The use of these methods allows chemists to build complex molecular frameworks step-by-step while maintaining high selectivity and purity.
In conclusion,868967-22-0 represents a significant advancement in the field of chemical and pharmaceutical research due to its unique structural features and potential biological activities. The compound's intricate heterocyclic core,1,_,_triazo_,_b_pyr_daz_i_n_6-y_sulfany_l_a_cetam_i_d_e, along with its functional groups,_(_)_(_)_, holds great promise for further development as a therapeutic agent. Ongoing research into its biological activities and pharmacological properties will continue to uncover new possibilities for its application in medicine.
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